![molecular formula C9H19N3 B563319 3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-68-6](/img/structure/B563319.png)
3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrazine core with a methyl group at the 3-position and an amine group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyrido[1,2-a]pyrazine core . The reaction conditions typically involve heating the reaction mixture under reflux with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted pyrido[1,2-a]pyrazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound and its derivatives.
Comparación Con Compuestos Similares
3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can be compared with other similar compounds, such as:
Xylogranatinin: A pyrido[1,2-a]pyrazine alkaloid isolated from the fruit of a Chinese mangrove.
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and are known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
100070-68-6 |
|---|---|
Fórmula molecular |
C9H19N3 |
Peso molecular |
169.272 |
Nombre IUPAC |
3-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C9H19N3/c1-8-6-11-5-3-2-4-9(11)7-12(8)10/h8-9H,2-7,10H2,1H3 |
Clave InChI |
BLZDNDZCHOKPLQ-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCCC2CN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


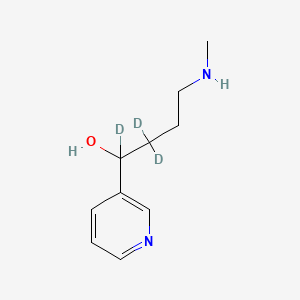

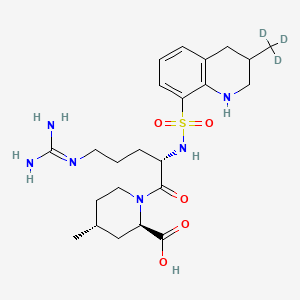

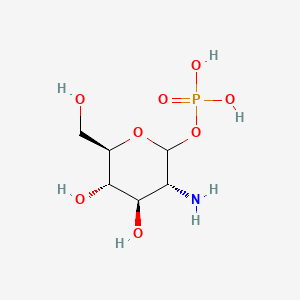






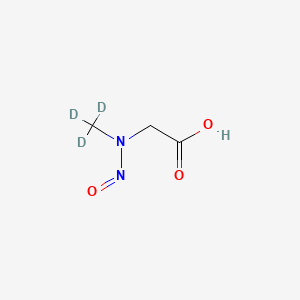
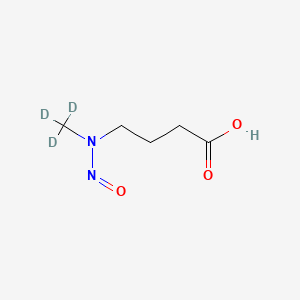
![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)
